1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)pyrrolidine-2-carboxamide 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)pyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1050211-03-4
VCID: VC7778102
InChI: InChI=1S/C19H17ClN2O3S2/c20-17-10-11-18(26-17)27(24,25)22-12-4-9-16(22)19(23)21-15-8-3-6-13-5-1-2-7-14(13)15/h1-3,5-8,10-11,16H,4,9,12H2,(H,21,23)
SMILES: C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC=CC4=CC=CC=C43
Molecular Formula: C19H17ClN2O3S2
Molecular Weight: 420.93

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)pyrrolidine-2-carboxamide

CAS No.: 1050211-03-4

Cat. No.: VC7778102

Molecular Formula: C19H17ClN2O3S2

Molecular Weight: 420.93

* For research use only. Not for human or veterinary use.

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)pyrrolidine-2-carboxamide - 1050211-03-4

Specification

CAS No. 1050211-03-4
Molecular Formula C19H17ClN2O3S2
Molecular Weight 420.93
IUPAC Name 1-(5-chlorothiophen-2-yl)sulfonyl-N-naphthalen-1-ylpyrrolidine-2-carboxamide
Standard InChI InChI=1S/C19H17ClN2O3S2/c20-17-10-11-18(26-17)27(24,25)22-12-4-9-16(22)19(23)21-15-8-3-6-13-5-1-2-7-14(13)15/h1-3,5-8,10-11,16H,4,9,12H2,(H,21,23)
Standard InChI Key FRNGWAZOSOGMOM-UHFFFAOYSA-N
SMILES C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC=CC4=CC=CC=C43

Introduction

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)pyrrolidine-2-carboxamide is a complex organic compound belonging to the class of piperidine derivatives, although it is more accurately described as a pyrrolidine derivative based on its structure. This compound features a pyrrolidine ring, a naphthalene moiety, and a sulfonyl group attached to a thiophene ring, which contribute to its unique chemical properties and potential therapeutic applications, particularly in oncology.

Synthesis Methods

The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)pyrrolidine-2-carboxamide typically involves several key steps, including the use of starting materials such as 5-chlorothiophen-2-sulfonyl chloride, pyrrolidine, and naphthalen-1-yl amine. The synthesis may involve nucleophilic substitution reactions or coupling reactions to form the final product.

StepDescription
1. Preparation of Starting MaterialsSynthesis or procurement of 5-chlorothiophen-2-sulfonyl chloride, pyrrolidine, and naphthalen-1-yl amine
2. Nucleophilic SubstitutionReaction between pyrrolidine and 5-chlorothiophen-2-sulfonyl chloride to form the sulfonylpyrrolidine intermediate
3. Coupling ReactionReaction of the sulfonylpyrrolidine intermediate with naphthalen-1-yl amine to form the final compound

Mechanism of Action and Potential Applications

The mechanism of action for 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)pyrrolidine-2-carboxamide primarily involves its interaction with specific biological targets related to cancer cell proliferation. This compound is of interest for its potential as an anti-cancer agent due to its ability to interact with biological targets involved in cancer progression.

ApplicationDescription
OncologyPotential anti-cancer agent due to interactions with cancer-related biological targets
Medicinal ChemistryUsed in drug discovery efforts for developing treatments for complex diseases like cancer

Chemical Reactions and Modifications

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)pyrrolidine-2-carboxamide can undergo several chemical reactions relevant to its functionality. These reactions are critical for modifying the compound's structure to enhance its therapeutic efficacy.

Reaction TypePurpose
HydrolysisPotential modification of the carboxamide group to alter biological activity
AlkylationAddition of alkyl groups to modify the compound's solubility or interaction with biological targets

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